molecular formula C16H10FNO2 B2804542 3-(4-fluorobenzoyl)quinolin-4(1H)-one CAS No. 892287-36-4

3-(4-fluorobenzoyl)quinolin-4(1H)-one

Cat. No. B2804542
CAS RN: 892287-36-4
M. Wt: 267.259
InChI Key: DBQPTDVIAPBSCQ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzoyl)quinolin-4(1H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in natural products and synthetic compounds.

Scientific Research Applications

Organic Synthesis Techniques

Research highlights the utility of quinoline derivatives in organic synthesis, demonstrating methods for creating these compounds with high efficiency and yield. A notable study by Kang et al. (2018) presents a one-pot process for synthesizing 3-carbonyl-quinolin-4(1H)-ones using Cu-catalyzed aza-Michael addition, showcasing the production of versatile quinoline derivatives from readily available chemicals under mild conditions (Kang et al., 2018). Additionally, Yan et al. (2018) developed a facile, one-pot synthesis of multisubstituted quinoxalin-2(1H)-ones via a Ugi 4CR/catalytic aza-Wittig sequence, illustrating the selective production of quinoxalin-2(1H)-ones in high yields (Yan et al., 2018).

Photoreversible Properties and Fluorescent Sensors

Larina et al. (2010) synthesized a series of 2-unsubstituted 3-(2-benzylbenzoyl)quinolin-4(1H)-ones, reporting their potential biological activity alongside photoreversible photochromic properties in anaerobic conditions, which could be useful for developing fluorescent sensors or materials with reversible color changes (Larina et al., 2010). Ziarani et al. (2022) explored 2,3-dihydro-quinazolin-4(1H)-one as a selective fluorescent sensor for Hg2+ ion, highlighting its potential in detecting toxic contaminants with high selectivity and anti-interference ability (Ziarani et al., 2022).

Antimicrobial and Anticancer Activities

The exploration of quinoline derivatives for antimicrobial and anticancer applications reveals promising results. Yurttaş et al. (2020) synthesized new triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity, discovering compounds with significant activity against bacterial and fungal strains (Yurttaş et al., 2020). Zhou et al. (2021) focused on the synthesis and antitumor activity of a specific quinazolin-5(4H)-one derivative, reporting its potential efficacy against human hepatoma and melanoma cells (Zhou et al., 2021).

properties

IUPAC Name

3-(4-fluorobenzoyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)13-9-18-14-4-2-1-3-12(14)16(13)20/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQPTDVIAPBSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzoyl)quinolin-4(1H)-one

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